2-(2-Thienylthio)thiophene
Overview
Description
2-(2-Thienylthio)thiophene is a heterocyclic compound featuring a sulfur atom within its five-membered ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields such as medicinal chemistry, material science, and organic electronics .
Mechanism of Action
Target of Action
2-(2-Thienylthio)thiophene is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their diverse pharmacological properties . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Thiophene derivatives are known to exhibit various pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienylthio)thiophene typically involves the formation of the thiophene ring through various condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes and high-temperature conditions to ensure high yields and purity. For instance, the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at elevated temperatures is a known method for producing thienothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thienylthio)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or sulfonamides .
Scientific Research Applications
2-(2-Thienylthio)thiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene: The simplest member of the thiophene family, used as a building block for more complex derivatives.
Thienothiophene: An annulated ring of two thiophene rings, known for its stability and electron-rich structure.
Thiophene-based Sulfonamides: Compounds that combine the thiophene ring with sulfonamide groups, showing potent inhibitory effects on carbonic anhydrase enzymes.
Uniqueness: 2-(2-Thienylthio)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing novel materials and drugs with tailored properties .
Properties
IUPAC Name |
2-thiophen-2-ylsulfanylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S3/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIWBKPINOXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192921 | |
Record name | Thiophene, 2,2'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3988-99-6 | |
Record name | Thiophene, 2,2'-thiobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,2'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-THIOPHEN-2-YLSULFANYLTHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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